2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]ethyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]ethyl benzoate is a complex organic compound with a molecular formula of C38H36Cl4N8O4S2. This compound is known for its unique structure, which includes a benzothiazole ring and a diazenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]ethyl benzoate typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of o-aminothiophenol with aldehydes in the presence of an oxidizing agent such as iodine or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane.
Esterification: The final step involves the esterification of the diazenyl compound with benzoic acid in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of the diazenyl group can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro substituents on the benzothiazole ring.
Common Reagents and Conditions
Oxidizing Agents: DDQ, iodine
Reducing Agents: Sodium borohydride
Catalysts: Sulfuric acid for esterification
Major Products
Oxidation: Formation of oxidized benzothiazole derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted benzothiazole derivatives
Scientific Research Applications
2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]ethyl benzoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antibacterial and antifungal properties.
Medicine: Explored for its anti-inflammatory and analgesic activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Inhibition of Enzymes: It inhibits enzymes such as cyclooxygenase (COX) involved in the inflammatory response.
Interaction with DNA: The diazenyl group can intercalate with DNA, affecting its replication and transcription processes.
Oxidative Stress: The compound can induce oxidative stress in microbial cells, leading to their death.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-[(6,7-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]ethyl benzoate
- 2,4-Disubstituted thiazoles
Uniqueness
2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]ethyl benzoate is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research make it a valuable compound in the scientific community.
Properties
CAS No. |
26460-20-8 |
---|---|
Molecular Formula |
C24H20Cl2N4O2S |
Molecular Weight |
499.4 g/mol |
IUPAC Name |
2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]ethyl benzoate |
InChI |
InChI=1S/C24H20Cl2N4O2S/c1-2-30(12-13-32-23(31)16-6-4-3-5-7-16)18-10-8-17(9-11-18)28-29-24-27-21-14-19(25)20(26)15-22(21)33-24/h3-11,14-15H,2,12-13H2,1H3 |
InChI Key |
SQBROOWKAVHGKX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=NC4=CC(=C(C=C4S3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.